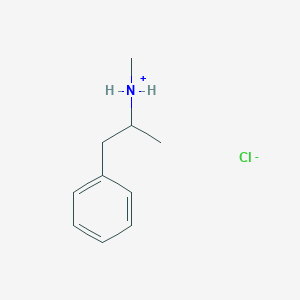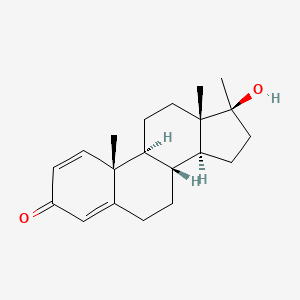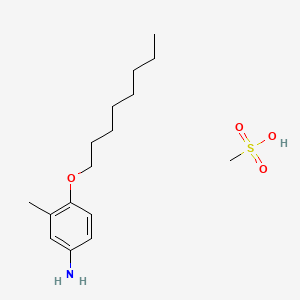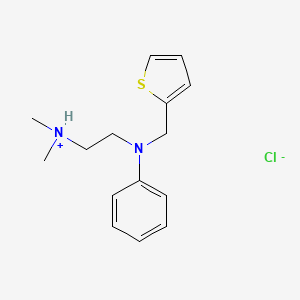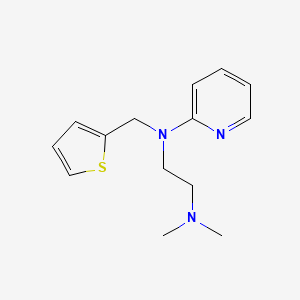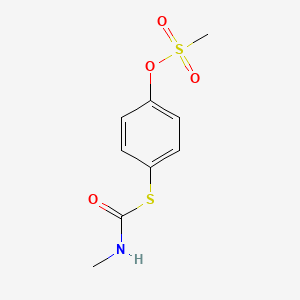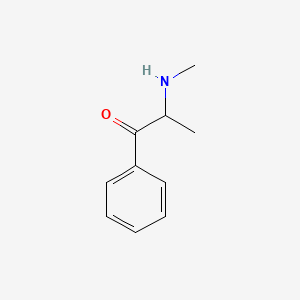
Benzoin methyl ether
Overview
Description
Benzoin methyl ether is a chemical compound with the formula C15H14O2 and a molecular weight of 226.2705 . It is used in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surface coatings . It is also used for anticratering in powder coatings .
Synthesis Analysis
The synthesis of Benzoin methyl ether involves a multistep process starting with benzaldehyde . The first step is the conversion of benzaldehyde to benzoin using a catalyst like thiamin . The second step involves the oxidation of benzoin to benzil using an oxidizing agent .
Molecular Structure Analysis
The molecular structure of Benzoin methyl ether consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of Benzoin methyl ether involves a classic reaction known as benzoin condensation . This reaction requires a catalyst and is often performed with cyanide ion . The reaction is the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone .
Physical And Chemical Properties Analysis
Benzoin methyl ether is a solid at 20 degrees Celsius . It has a molecular weight of 226.2705 . The compound is stored under inert gas .
Scientific Research Applications
UV Synthesis in Miniemulsion of Nanoparticles
Benzoin methyl ether is used as a radical photoinitiator in the UV synthesis of nanoparticles from hexyl acrylate monomers . The process involves the optimization of a miniemulsion composition to produce monodisperse nanoparticles with a mean size less than 200 nm after photopolymerization of the droplets . This application offers new opportunities for nanoparticles synthesis in enclosed and/or plastic vessels .
Production of Polymeric Nanoparticles
Polymeric nanoparticles, used in a wide variety of applications such as synthetic rubber, paints, adhesives, paper coatings, and textiles, are produced using Benzoin methyl ether . They are also used in biotechnology, biomedical engineering, and pharmaceutical applications such as diagnostic tests and drug delivery systems .
UV Curing Inks
Benzoin methyl ether is used in UV curing inks . These inks are used in printing processes where high-speed drying is required. The UV light quickly dries or cures the ink, improving productivity and print quality .
Wood Coatings
Benzoin methyl ether is used in wood coatings . These coatings are used to protect wood surfaces from damage, enhance their appearance, and extend their lifespan .
Paper Coatings
Benzoin methyl ether is used in paper coatings . These coatings are applied to paper to improve its brightness, smoothness, opacity, and ink absorbency .
Optical Fiber Coatings
Benzoin methyl ether is used in optical fiber coatings . These coatings are applied to optical fibers to protect them from environmental conditions, provide mechanical strength, and improve their optical properties .
PCB (Printed Circuit Board) Applications
Benzoin methyl ether is used in PCB applications . It is used in the production of printed circuit boards, which are used in virtually all electronic devices .
Anticratering in Powder Coatings
Benzoin methyl ether is used for anticratering in powder coatings . Craters are small, round voids that appear on the surface of a coating. Anticratering agents like Benzoin methyl ether help to prevent these defects, improving the appearance and performance of the coating .
Mechanism of Action
Target of Action
Benzoin methyl ether is a chemical compound with the formula C15H14O2 . It is primarily used as a photoinitiator in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surface coatings . The primary targets of Benzoin methyl ether are these surfaces where it initiates the polymerization process when exposed to UV light .
Mode of Action
The mode of action of Benzoin methyl ether involves its interaction with UV light. When exposed to UV light, Benzoin methyl ether absorbs the energy and undergoes a photochemical reaction. This reaction leads to the formation of free radicals, which then initiate the polymerization of the coating material . This process changes the physical state of the coating from a liquid to a solid, thereby curing the material .
Biochemical Pathways
The biochemical pathway of Benzoin methyl ether primarily involves the generation of free radicals. These radicals are highly reactive and can initiate the polymerization of monomers present in the coating material . The resulting polymer chains create a solid, durable coating on the surface. This pathway is a crucial part of the curing process in various industrial applications .
Pharmacokinetics
The rate at which it absorbs UV light and initiates polymerization can be influenced by factors such as the intensity of the UV light and the presence of other substances in the coating material .
Result of Action
The result of Benzoin methyl ether’s action is the formation of a solid, durable coating on the surface of the material. This occurs as the free radicals generated by Benzoin methyl ether initiate the polymerization of the coating material, changing it from a liquid to a solid state . This process enhances the properties of the material, such as its resistance to wear and tear, thereby extending its lifespan .
Action Environment
The action of Benzoin methyl ether is influenced by environmental factors such as the intensity of UV light and the temperature. Higher intensities of UV light can increase the rate of the photochemical reaction, leading to faster curing times . Additionally, the presence of other substances in the coating material can also influence the effectiveness of Benzoin methyl ether as a photoinitiator .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJOQXSCSZQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871031 | |
| Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoin methyl ether | |
CAS RN |
3524-62-7 | |
| Record name | (±)-Benzoin methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-methylbenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL BENZOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIF870BGWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

